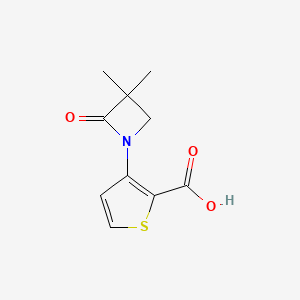

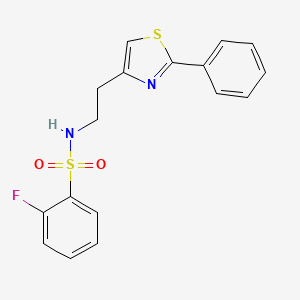

![molecular formula C19H26N2O5 B2492337 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 899730-69-9](/img/structure/B2492337.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide is a compound of interest due to its significant biological activities and potential applications in various fields of chemistry and pharmacology. Its synthesis, molecular structure, and properties are pivotal for understanding its functionality and potential applications.

Synthesis Analysis

The synthesis of derivatives similar to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide involves combining different heterocyclic rings with a flexible amine chain. These processes have yielded novel compounds with promising biological activities, such as selective 5-HT1A receptor agonists, showcasing the versatility of the spiro-compound framework (Franchini et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this class typically features a spiro skeleton with significant bioactive potential. The precise structure involves a 1,4-dioxaspiro[4.5]decan framework, which plays a crucial role in the compound's interactions and properties. For instance, the crystal structure of related spiro-compounds has been determined, revealing configurations that are essential for their biological activity and chemical properties (Wang et al., 2011).

Chemical Reactions and Properties

Spiro compounds like N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide undergo various chemical reactions, contributing to their broad spectrum of biological activities. These reactions include acylation, cyclization, and interaction with different ligands to form complexes, significantly impacting their chemical behavior and potential applications (Canpolat & Kaya, 2004).

Scientific Research Applications

1. Potential for Neuroprotection and Pain Control

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide derivatives have shown potential in neuroprotective activity and pain control. A derivative, identified as compound 15, demonstrated potent antinociceptive activity in a mouse formalin test, suggesting its utility in pain management strategies (Franchini et al., 2017).

2. Affinity and Functional Activity at Receptors

Compounds structurally related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide have been evaluated for their binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. Some derivatives showed promise as α1 receptor antagonists, while others behaved as potent 5-HT1AR agonists (Franchini et al., 2014).

3. Antihypertensive Activity

Derivatives of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide have been studied for their antihypertensive effects. Some compounds, notably those substituted at the 4 position, exhibited significant activity as antihypertensive agents in spontaneous hypertensive rats (Caroon et al., 1981).

4. Metal Complex Formation and Characterization

Research has been conducted on the synthesis and characterization of metal complexes involving N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide derivatives. These studies are significant in the field of coordination chemistry and may have implications in various industrial and pharmaceutical applications (Canpolat & Kaya, 2004).

5. Potential as a Biolubricant

There has been research into the synthesis of novel compounds from N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide, exploring their potential as biolubricants. This research is pivotal in developing sustainable and environmentally friendly lubricants (Kurniawan et al., 2017).

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-ethoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-2-24-15-8-6-14(7-9-15)21-18(23)17(22)20-12-16-13-25-19(26-16)10-4-3-5-11-19/h6-9,16H,2-5,10-13H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWGOPQHXYPMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

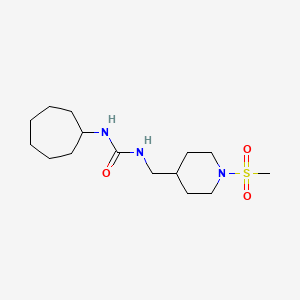

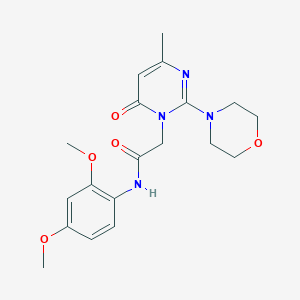

![8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2492255.png)

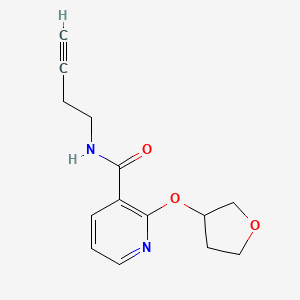

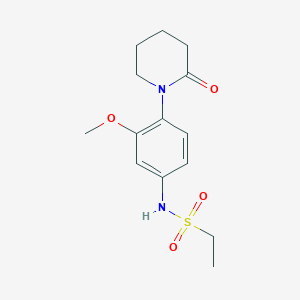

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

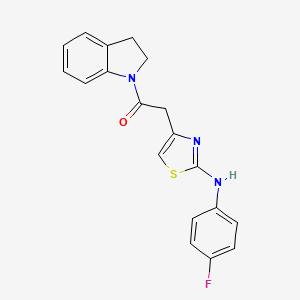

![N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2492257.png)

![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)

![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)